4-Fluoro-3-nitrobenzyl bromide
Overview
Description
4-Fluoro-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a pale yellow solid that is used primarily as an intermediate in organic synthesis. The compound features a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and a bromomethyl group at the benzyl position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-nitrobenzyl bromide can be synthesized through a multi-step process involving the nitration of fluorobenzene followed by bromination. The general steps are as follows:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitrobenzene.
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: 4-Fluoro-3-aminobenzyl bromide.
Oxidation: 4-Fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-3-nitrobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: In the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitrobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrobenzyl bromide: Similar structure but with the positions of the fluorine and nitro groups reversed.
4-Fluoro-3-nitrobenzonitrile: Similar structure but with a nitrile group instead of a bromomethyl group.
4-Fluoro-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a bromomethyl group.
Uniqueness
4-Fluoro-3-nitrobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups on the benzene ring influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKMERAYXDUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446495 | |
Record name | 4-Fluoro-3-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15017-52-4 | |
Record name | 4-Fluoro-3-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the abstract doesn't directly address 4-Fluoro-3-nitrobenzyl bromide, we can speculate. The abstract emphasizes the advantage of an "almost traceless" linker []. this compound, due to its structure, would likely leave a noticeable fragment upon cleavage. Whether this is desirable depends on the specific application of the synthesized library.
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